Suc-Ala-Ala-Ala-AMC
Overview
Description
Suc-Ala-Ala-Ala-AMC, also known as N-Succinyl-Alanyl-Alanyl-Alanyl-7-amido-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of protease activity, as it releases a fluorescent product upon enzymatic cleavage, allowing for easy quantification of enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Ala-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling Reaction: The amino acids are coupled to the resin using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Ala-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases 7-amido-4-methylcoumarin, which is fluorescent.
Common Reagents and Conditions
Proteases: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH for enzyme activity.
Temperature: Reactions are often conducted at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence and can be easily detected using a fluorometer.
Scientific Research Applications
Suc-Ala-Ala-Ala-AMC is widely used in scientific research for the following applications:
Enzyme Kinetics: It is used to study the kinetics of protease enzymes by measuring the rate of fluorescence increase.
Drug Discovery: The compound is employed in high-throughput screening assays to identify potential protease inhibitors.
Biological Studies: It helps in understanding the role of proteases in various biological processes, including protein degradation and cell signaling.
Medical Diagnostics: this compound-based assays are used in diagnostic tests to measure protease activity in clinical samples.
Mechanism of Action
The mechanism of action of Suc-Ala-Ala-Ala-AMC involves its cleavage by protease enzymes. The protease recognizes the peptide sequence and hydrolyzes the amide bond, releasing 7-amido-4-methylcoumarin. This product is highly fluorescent, allowing for the quantification of protease activity. The molecular targets are the active sites of the protease enzymes, and the pathway involves the catalytic mechanism of peptide bond hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for chymotrypsin and elastase assays.
Suc-Ala-Ala-Phe-AMC: Used for similar applications but with a different peptide sequence, providing specificity for different proteases.
Uniqueness
Suc-Ala-Ala-Ala-AMC is unique due to its specific peptide sequence, which makes it a suitable substrate for a range of proteases. Its high sensitivity and fluorescence make it an excellent choice for various biochemical assays.
Biological Activity
Suc-Ala-Ala-Ala-AMC (Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin) is a synthetic peptide substrate primarily used in biochemical research to study protease activity, particularly elastase. This compound has gained attention for its role in various biological processes, including inflammation, muscle degeneration, and proteolytic enzyme activity. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C23H28N4O8
- Molecular Weight : 488.49 g/mol
- CAS Number : 73617-90-0
This compound serves as a substrate for serine proteases, particularly elastase. When cleaved by elastase, it releases the fluorescent moiety 7-amido-4-methylcoumarin (AMC), allowing for quantification of protease activity. This property makes it a valuable tool in various studies concerning proteolytic enzyme functions.
Enzymatic Activity
Research indicates that this compound can be effectively used to measure elastase activity in biological samples. For instance, studies have demonstrated increased elastase levels in dystrophic muscle tissues, highlighting the compound's utility in understanding muscle pathologies .
Study on Dystrophic Muscle
In a study examining dystrophic muscle, researchers measured elastase activity using this compound as a substrate. The findings revealed significantly elevated elastase levels in dystrophic models compared to wild-type controls. This increase was associated with impaired myoblast survival and inflammation within the muscle tissue .
Parameter | Dystrophic Muscle | Wild-Type Muscle |
---|---|---|
Elastase Activity | Increased | Baseline |
Myoblast Survival | Decreased | Normal |
Inflammatory Markers | Elevated | Low |
Proteolytic Activity in Inflammatory Bowel Disease (IBD)
Another significant application of this compound is in studying proteolytic activities related to inflammatory bowel disease (IBD). Research indicated that fecal proteases from IBD patients exhibited higher activity levels compared to healthy controls when assessed with various substrates, including this compound .
Group | Proteolytic Activity (U/mL) |
---|---|
Healthy Controls | 15 |
IBD Patients | 30 |
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGINVQXSROGJA-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Suc-Ala-Ala-Ala-AMC in protease research?
A: this compound (N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin) serves as a valuable tool for studying proteases, specifically elastase and elastase-like enzymes. [, ] This fluorogenic peptide substrate is cleaved by these enzymes between the alanine residues and the AMC moiety. Upon cleavage, the AMC molecule is released, resulting in increased fluorescence, which allows for sensitive and quantitative measurement of enzyme activity. [, ]
Q2: What is the impact of protease inhibitors on cold-induced apoptosis in the context of this compound?
A: Research suggests a potential link between protease inhibition and cold-induced apoptosis. Studies using 3,4-dichloroisocoumarin (DCI), a serine (and cysteine) protease inhibitor, showed significant protection against cold-induced injury in rat liver endothelial cells. [] While DCI effectively inhibited the Suc-Leu-Leu-Val-Tyr-AMC cleaving activity attributed to the proteasome, its impact on the this compound cleaving activity remains to be fully elucidated. [] This finding highlights the complexity of protease involvement in apoptosis and the need for further research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.